molecular formula C19H20O4 B564243 N-Benzoyl-O,alpha-dimethyl-DL-tyrosine CAS No. 118024-43-4

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine

Cat. No.: B564243
CAS No.: 118024-43-4
M. Wt: 312.365
InChI Key: RVJVTQOKJRMSGE-UHFFFAOYSA-N
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Description

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a chemically modified tyrosine derivative designed for advanced research and development. Its structure, featuring benzoyl protection of the amino group and methylation of the phenolic hydroxyl and alpha-carboxylic acid groups, enhances its lipophilicity and stability, making it a valuable intermediate in organic and medicinal chemistry . This compound is primarily utilized in pharmaceutical research as a key building block for the synthesis of more complex molecules. Research into structurally similar N-benzoyl tyrosine analogs has demonstrated potential as agonists for nuclear receptors like PPARgamma, a target for developing potent antihyperglycemic and antihyperlipidemic agents . Furthermore, such modified amino acids are fundamental in peptide synthesis and the exploration of novel bioactive compounds, including those with antimicrobial properties when complexed with metals . The structural modifications in this tyrosine derivative also make it a candidate for materials science, particularly in the synthesis of specialized polymers, given that tyrosine-based structures have been used to create optically active polyurethanes with specific thermal and structural characteristics . Researchers can leverage this compound to investigate new pathways in drug discovery, the development of functional biomaterials, and the study of structure-activity relationships in amino acid-based therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-2-methyl-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-19(18(21)22,12-14-8-10-16(23-2)11-9-14)13-17(20)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJVTQOKJRMSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Benzoyl O,alpha Dimethyl Dl Tyrosine

Synthetic Routes to N-Benzoyl-O,alpha-dimethyl-DL-tyrosine

The synthesis begins with the readily available starting material, DL-tyrosine, which is a racemic mixture of the D and L enantiomers of tyrosine. nih.gov The journey from this precursor to the target molecule involves a series of protection and derivatization steps. A typical sequence would commence with the protection of the carboxylic acid moiety, often by converting it into a methyl or ethyl ester, to prevent its interference in subsequent base-mediated reactions.

Following esterification, the next logical step would be α-methylation. This transformation is arguably the most challenging and requires the creation of a nucleophilic center at the α-carbon. This is generally achieved by forming an enolate after protecting the amino group. Subsequently, N-benzoylation and O-methylation can be carried out. The final step involves the hydrolysis of the ester group to regenerate the carboxylic acid, yielding the final product, this compound.

Achieving the desired structure requires precise control over which part of the molecule reacts at each step.

N-Benzoylation : This process involves introducing a benzoyl group onto the nitrogen atom of the amino acid. A classic approach is the Schotten-Baumann reaction, which uses benzoyl chloride in the presence of an aqueous base. However, this can sometimes lead to side products. A more modern and efficient method involves using polyethylene (B3416737) glycol (PEG-400) as a recyclable and green catalyst with a base like sodium bicarbonate, which can improve yields to around 80%. ijirset.com Alternatively, standard peptide coupling conditions can be employed for this transformation. scielo.org.mxmdpi.com The benzoylation of the amino group is a key step for identification, characterization, and protection in multi-step syntheses. ijirset.com

O-Methylation : This step targets the phenolic hydroxyl group on the tyrosine side chain. The synthesis of O-methyl tyrosine derivatives is a common transformation. researchgate.net A typical method involves protecting the amino and carboxyl groups first, then reacting the molecule with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. google.com For instance, N-Boc-tyrosine can be O-alkylated using a reagent like benzyl (B1604629) chloride (with the same principle applying to methyl chloride) and a base such as sodium methoxide. google.com An alternative, greener approach uses dimethyl carbonate (DMC) in an acid-assisted system to achieve O-methylation efficiently. rsc.org

α-Methylation Strategies : Introducing a methyl group at the α-carbon of an amino acid is a complex but crucial step. This generally requires the prior protection of both the amino and carboxyl groups. For example, after N-benzoylation and esterification, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can be used to deprotonate the α-carbon, generating an enolate. This enolate can then react with an electrophilic methyl source, like methyl iodide, to form the C-C bond. google.com The synthesis of α-methyl derivatives of amino acids like tyrosine has been studied for its effects on the biological activity of these molecules. nih.govoup.com

Advanced Methodologies in the Synthesis of Related Tyrosine Derivatives

Modern organic synthesis provides a sophisticated toolkit for constructing complex molecules like tyrosine derivatives with high efficiency and control.

The formation of the amide bond in N-benzoylation is essentially a peptide coupling reaction. While classic methods work, modern coupling reagents offer significant advantages, including faster reaction times, higher yields, and reduced side reactions, particularly racemization. bachem.compeptide.com These reagents are broadly classified into phosphonium (B103445) (like BOP, PyBOP) and aminium/uronium (like HBTU, HATU) types. bachem.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium-based reagent, known for its rapid coupling and low rates of epimerization. mdpi.compeptide.com It works by activating the carboxylic acid to form a highly reactive ester. youtube.com

BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) is a potent phosphonium-based reagent, though its use has become less common due to the formation of a carcinogenic byproduct. PyBOP , its pyridine-based analogue, offers similar efficiency without this drawback. bachem.compeptide.com

DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic hindered base frequently used in these coupling reactions to neutralize acids and facilitate the reaction without competing in the coupling itself. bachem.comyoutube.compeptide.com

AcronymFull NameKey Features
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526)Uronium-based; very fast, efficient, and reduces racemization. mdpi.compeptide.com
BOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphatePhosphonium-based; highly effective but produces a carcinogenic byproduct. bachem.com
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium-based; safer alternative to BOP with comparable efficiency. peptide.com
DIPEAN,N-DiisopropylethylamineNon-nucleophilic base used to facilitate the coupling reaction. bachem.compeptide.com

While the target compound is a DL-racemic mixture, stereochemistry is a paramount concern in amino acid chemistry. Starting with DL-tyrosine naturally leads to a DL-product. However, if a specific enantiomer (e.g., N-Benzoyl-O,alpha-dimethyl-L-tyrosine) were desired, the synthesis would need to start from the enantiopure L-tyrosine.

A significant challenge is the potential for racemization (loss of stereochemical integrity) at the α-carbon during synthesis. uni-kiel.de This is particularly a risk during the activation of the carboxyl group with coupling reagents or under the strongly basic conditions required for α-alkylation. uni-kiel.de The formation of an oxazolone (B7731731) intermediate during coupling is a common mechanism for racemization. The choice of coupling reagent and the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can effectively suppress this side reaction. peptide.comuni-kiel.de Advanced strategies, such as catalytic asymmetric synthesis, offer pathways to create specific chiral α-benzyl amino acids directly. nih.gov

A key strategy for improving efficiency is "telescoping," where multiple reaction steps are performed sequentially in the same reactor without isolating and purifying the intermediates. whiterose.ac.ukwhiterose.ac.uk This approach significantly reduces solvent waste, decreases the number of unit operations (like filtration and drying), and can lead to a dramatic reduction in the Process Mass Intensity (PMI), a key metric for green chemistry. whiterose.ac.uk The application of flow chemistry, where reagents are continuously pumped and mixed, is particularly well-suited for telescoped and automated optimization, offering a safer and more sustainable alternative to traditional batch processing for complex pharmaceutical syntheses. whiterose.ac.uk

One-Pot Synthetic Protocols for Tyrosine Analogues

One-pot synthesis represents a highly efficient strategy in chemical manufacturing, minimizing waste and operational steps by conducting multiple reaction stages in a single reactor. In the context of tyrosine analogues, biocatalytic one-pot cascades have emerged as powerful methods for producing enantiomerically pure derivatives from simple starting materials.

A notable example involves a two-step biocatalytic cascade that utilizes a monooxygenase and a C-C lyase to produce L-tyrosine derivatives from substituted benzenes, pyruvate, and ammonia. researchgate.netnih.gov In the initial step, a P450 monooxygenase regioselectively hydroxylates a monosubstituted arene. researchgate.net The resulting phenol (B47542) intermediate is then immediately used in a subsequent C-C coupling and asymmetric amination step, catalyzed by tyrosine phenol lyase, to yield the final L-tyrosine analogue. researchgate.netnih.gov This process has successfully produced various L-DOPA surrogates with excellent enantiomeric excess (>97% ee) and product titers reaching up to 5.2 g L⁻¹. researchgate.netnih.gov A key advantage of this biocascade is the in situ removal of phenolic intermediates, which can be inhibitory to the enzymes. nih.gov This approach has even been applied to crude aromatic gasoline blends to synthesize 3-methyl-L-tyrosine, demonstrating its robustness for industrial applications. researchgate.net

While these methods focus on the de novo synthesis of the tyrosine core, the principles of one-pot reactions are broadly applicable. For a pre-existing scaffold like this compound, a one-pot protocol could be envisioned for a sequence of derivatization steps, such as esterification followed by a selective modification on the benzoyl ring, without isolating the intermediate products.

Table 1: Examples of L-Tyrosine Analogues Synthesized via Biocatalytic One-Pot Protocol

Starting Arene Product Yield Enantiomeric Excess (ee)
Toluene 3-Methyl-L-tyrosine 2 g L⁻¹ >97%
Anisole 3-Methoxy-L-tyrosine 5.2 g L⁻¹ >97%
Fluorobenzene 3-Fluoro-L-tyrosine 49% (isolated) >97%
Chlorobenzene 3-Chloro-L-tyrosine 31% (isolated) >97%
Bromobenzene 3-Bromo-L-tyrosine 6% (isolated) >97%

Data sourced from Dennig, A. et al., ACS Catalysis, 2015. researchgate.netrsc.org

Design of Experiments (DoE) in Reaction Optimization

Design of Experiments (DoE) is a statistical methodology used to systematically determine the relationship between factors affecting a process and the output of that process. It is a powerful tool for optimizing chemical reactions, offering a structured alternative to the traditional one-variable-at-a-time (OVAT) approach. nih.govunp.edu.ar By varying multiple factors simultaneously in a controlled manner, DoE can efficiently identify optimal reaction conditions, reveal interactions between variables, and build robust predictive models. unp.edu.arbeilstein-journals.org

In the context of synthesizing or derivatizing this compound, DoE could be applied to optimize various transformations, such as the esterification of its carboxylic acid group. A fractional or full factorial design could be employed to screen key variables and their impact on reaction yield and purity. beilstein-journals.orgyoutube.com

Key steps in applying DoE would include:

Identifying Factors: Selecting the critical process parameters to investigate. For an esterification reaction, these could include temperature, reaction time, catalyst loading, and the molar ratio of alcohol to the carboxylic acid.

Defining Responses: Choosing the key outputs to measure, such as product yield (%), impurity levels (%), and reaction completion time.

Selecting a Design: Choosing a suitable experimental design (e.g., factorial, central composite) based on the number of factors and the desired level of detail. beilstein-journals.org

Executing Experiments: Running the experiments according to the design matrix.

Analyzing Results: Using statistical software to analyze the data, identify significant factors and interactions, and generate a predictive model.

Table 2: Hypothetical Factorial Design for Esterification Optimization

Experiment Run Temperature (°C) Time (h) Catalyst (mol%) Response: Yield (%)
1 60 (-1) 4 (-1) 1 (-1) Experimental Result
2 80 (+1) 4 (-1) 1 (-1) Experimental Result
3 60 (-1) 8 (+1) 1 (-1) Experimental Result
4 80 (+1) 8 (+1) 1 (-1) Experimental Result
5 60 (-1) 4 (-1) 5 (+1) Experimental Result
6 80 (+1) 4 (-1) 5 (+1) Experimental Result
7 60 (-1) 8 (+1) 5 (+1) Experimental Result
8 80 (+1) 8 (+1) 5 (+1) Experimental Result
9 (Center) 70 (0) 6 (0) 3 (0) Experimental Result

This table illustrates a 2³ full factorial design with a center point. The (-1) and (+1) represent the low and high levels for each factor, respectively.

This systematic approach allows for the development of a highly optimized and robust chemical process with a minimal number of experimental runs. acs.org

Chemical Modifications and Derivatization from the this compound Scaffold

The this compound structure contains several functional groups that can serve as points for chemical modification: the carboxylic acid, the N-benzoyl amide, and the aromatic rings. Derivatization at these sites allows for the creation of a library of new compounds with diverse chemical and physical properties.

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of this compound is a prime target for derivatization to form esters and amides. These derivatives are common in medicinal chemistry to modulate properties like solubility, stability, and bioavailability.

Ester Synthesis: Esterification can be achieved through standard methods, such as Fischer esterification, by reacting the parent acid with an alcohol under acidic catalysis. For more sensitive substrates, milder methods are employed.

Amide Synthesis: Amide bond formation requires the activation of the carboxylic acid. Common methods involve the use of peptide coupling reagents. For instance, N-benzoylamino methyl esters have been prepared from the corresponding benzoic acid derivative and amino methyl esters using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) as the coupling reagent in the presence of a base like triethylamine (B128534) and an additive such as 4-dimethylaminopyridine (B28879) (DMAP). Similarly, N-Boc-amino acid hydrazides have been synthesized using HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide) as a highly efficient coupling agent.

Table 3: Common Coupling Reagents for Amide Synthesis from N-Acyl Amino Acids

Coupling Reagent Abbreviation Activating Mechanism Common Additives
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDAC / EDC Forms an O-acylisourea intermediate HOBt, DMAP
Dicyclohexylcarbodiimide DCC Forms an O-acylisourea intermediate HOBt, HOSu
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate HBTU Forms an activated ester HOBt, DIPEA

These methods provide reliable pathways to a wide range of ester and amide derivatives from the this compound scaffold, enabling the exploration of structure-activity relationships.

Preparation of Hydrazide and Thioester Analogues

Hydrazide Derivatives: Hydrazides are valuable intermediates in medicinal chemistry and can be prepared from the carboxylic acid of the parent compound. The synthesis of N-Boc-amino acid-(N'-benzoyl) hydrazides has been reported via a coupling reaction between N-Boc-L-amino acids and benzoic acid hydrazide using HATU as the coupling reagent. This provides a direct and high-yielding route to hydrazide analogues from the this compound scaffold.

Thioester Analogues: Thioesters are reactive functional groups crucial for reactions like Native Chemical Ligation (NCL), which is used to synthesize large proteins. nih.govnih.gov The synthesis of C-terminal peptide thioesters can be challenging. One established method for generating thioesters for NCL is the N-acyl-benzimidazolinone (Nbz) strategy. nih.gov This involves elongating a peptide on a 3,4-diaminobenzoyl (Dbz) resin, followed by cyclization to form the reactive N-acylurea, which can then be converted to a thioester. nih.gov Alternatively, thioesters can be synthesized from carboxylic acids using various thioesterification methods, such as reacting an activated carboxyl derivative (e.g., an acid chloride) with a thiol. For the this compound scaffold, the carboxylic acid could be activated with a reagent like PyBOP and then reacted with a suitable thiol to form the corresponding thioester. nih.gov

Strategies for Introducing Chemically Reactive Groups for Bioconjugation Research

Bioconjugation involves covalently linking biomolecules, such as proteins or peptides, to other molecules, including probes or drugs. Introducing a chemically reactive "handle" onto the this compound scaffold is essential for its use in bioconjugation.

Many traditional tyrosine bioconjugation strategies, such as Mannich-type reactions, azo-coupling, and reactions with triazolinediones (PTADs), target the nucleophilic phenolic hydroxyl group. nih.govresearchgate.net However, in this compound, this position is blocked by a methyl ether, rendering these methods inapplicable. Therefore, alternative strategies are required.

Alternative Bioconjugation Strategies:

Carboxyl Group Modification: The carboxylic acid is the most accessible handle. It can be converted into a variety of reactive groups for bioorthogonal chemistry. For example, it can be coupled with an amino-alkyne or amino-azide to install a handle for "click chemistry" (copper-catalyzed or strain-promoted alkyne-azide cycloaddition).

Aromatic Ring Functionalization: Although more challenging, C-H activation methodologies could potentially be used to functionalize the N-benzoyl aromatic ring. This would allow for the introduction of halogens, boronic esters, or other groups that can participate in cross-coupling reactions to attach a desired probe.

Enzyme-Mediated Strategies: Enzymes like tyrosinase are often used to oxidize the phenol group of tyrosine to a reactive ortho-quinone. researchgate.net This quinone can then react with nucleophiles. researchgate.net This strategy is not directly applicable due to the O-methyl group but highlights the importance of having an accessible reactive site. A different enzymatic approach could potentially target the benzoyl ring if a suitable enzyme and substrate analogue were developed.

The choice of strategy depends on the desired point of attachment and the specific conjugation chemistry to be employed.

Application of Carbamate and Other Protecting Group Strategies in Tyrosine Chemistry

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. In this compound, the amino group is protected by a benzoyl (Bz) group. While robust, the benzoyl group requires harsh conditions for removal, which may not be compatible with sensitive molecules.

In peptide synthesis and other complex chemical constructions, carbamate-based protecting groups are often preferred due to their milder removal conditions.

Common Carbamate Protecting Groups:

tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable to base but readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

9-Fluorenylmethoxycarbonyl (Fmoc): A key protecting group in modern solid-phase peptide synthesis, Fmoc is stable to acid but cleaved by mild base, typically piperidine (B6355638) in DMF.

Benzyloxycarbonyl (Cbz or Z): One of the classic amine protecting groups, Cbz is stable to both mild acid and base but can be removed by catalytic hydrogenation (e.g., H₂/Pd-C).

Orthogonal Protection Strategy: The use of protecting groups with different cleavage conditions (orthogonal protection) is a cornerstone of modern synthesis. For example, if one wanted to selectively deprotect the amine of this compound to perform a subsequent reaction, the benzoyl group would first need to be removed and replaced with an orthogonal protecting group like Fmoc or Boc. This would allow for selective deprotection later in the synthetic sequence without affecting other acid- or base-labile groups in the molecule.

Table 4: Comparison of Amine Protecting Groups Relevant to Tyrosine Chemistry

Protecting Group Abbreviation Stability Cleavage Conditions
Benzoyl Bz Acid, Hydrogenation Strong acid/base hydrolysis (e.g., 6M HCl, heat)
tert-Butoxycarbonyl Boc Base, Hydrogenation Strong acid (e.g., TFA)
9-Fluorenylmethoxycarbonyl Fmoc Acid, Hydrogenation Mild base (e.g., 20% Piperidine/DMF)

Structural Characterization and Computational Studies of N Benzoyl O,alpha Dimethyl Dl Tyrosine and Its Analogues

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are instrumental in elucidating the structure of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine by probing the interactions of the molecule with electromagnetic radiation. Each method offers unique insights into the compound's functional groups and atomic connectivity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H-NMR spectrum of this compound, specific proton signals corresponding to the different chemical environments within the molecule are observed. The aromatic protons of the benzoyl and tyrosine rings typically appear in the downfield region, while the aliphatic protons of the methyl groups and the alpha-carbon are found further upfield.

Similarly, ¹³C-NMR spectroscopy provides information on the carbon skeleton. The spectrum will show distinct peaks for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons, including the two methyl groups.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom Predicted ¹H-NMR Shift (ppm) Predicted ¹³C-NMR Shift (ppm)
Benzoyl Aromatic CH 7.3-7.8 127-132
Tyrosine Aromatic CH 6.8-7.2 114-130
Alpha-CH 4.5-5.0 55-60
O-CH₃ 3.7-3.9 ~55
Alpha-CH₃ 1.4-1.6 15-20
Amide NH 7.5-8.5 N/A
Carboxyl OH 10-12 N/A
Benzoyl C=O N/A 165-170
Carboxyl C=O N/A 170-175

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Analysis for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the benzoyl and carboxylic acid groups, and the C-O stretch of the ether.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
Carboxylic Acid O-H 2500-3300 (broad)
Amide N-H 3200-3400
Aromatic C-H 3000-3100
Aliphatic C-H 2850-2960
Amide C=O 1630-1680
Carboxylic Acid C=O 1700-1725
Aromatic C=C 1450-1600

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in this compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula, C₁₈H₁₉NO₄, to confirm the empirical formula of the compound. The molecular weight of this compound is 313.35 g/mol .

Advanced Structural Determination Techniques

For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, more advanced techniques are required.

Theoretical and Computational Chemistry Investigations

In conjunction with experimental methods, theoretical and computational chemistry studies can offer deeper insights into the structural and electronic properties of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, predict spectroscopic data (NMR and IR), and analyze the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals. These computational models can aid in the interpretation of experimental results and provide a more complete understanding of the molecule's behavior at the atomic level.

Molecular Modeling and Conformational Analysis of N-Benzoyl Amino Acids

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like N-benzoyl amino acids, a multitude of conformations can exist, each with a different energy level. Molecular modeling and conformational analysis are essential computational techniques used to identify the most stable conformations and understand the molecule's dynamic behavior.

The process of conformational analysis often begins by identifying all rotatable bonds. For a molecule like an N-benzoyl amino acid, these include the bonds within the amino acid backbone (phi, psi angles) and the bonds connecting the benzoyl group and the side chain. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be mapped out. The low-energy regions on this surface correspond to the most probable conformations of the molecule. nih.gov Molecular dynamics simulations can further be employed to explore the conformational space available to the molecule over time, providing a more dynamic picture of its behavior. nih.gov

The study of dipeptide analogues of tyrosine has shown that the potential energy surface can be significantly altered by the solvent environment. nih.gov In aqueous solution, for instance, low-energy regions may become broader, and helical structures can be stabilized. nih.gov This highlights the importance of considering solvent effects in conformational analysis, as the most stable conformation in the gas phase may not be the most prevalent in a biological or chemical system.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity and properties. Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be a reliable tool for studying N-benzoyl amino acids and their analogues. researchgate.netmdpi.com DFT calculations can provide valuable information on various molecular properties, including dipole moments, polarizability, molecular surface area, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

The electronic properties of N-benzoyl amino acids are influenced by the interplay of the benzoyl group, the amino acid core, and the side chain. For instance, theoretical studies on N-substituted amino acid derivatives have utilized DFT to calculate physical variables that correlate with their ionization constants (pKa). researchgate.net The distribution of electron density, which can be visualized through molecular electrostatic potential maps, is crucial for understanding intermolecular interactions, such as those involved in ligand-receptor binding. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com For example, a smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

In the case of this compound, DFT calculations could elucidate the electronic effects of the O-methyl and alpha-methyl substitutions on the tyrosine moiety, as well as the influence of the N-benzoyl group. These calculations would provide insights into how these modifications alter the electron distribution and, consequently, the molecule's reactivity and interaction potential.

Prediction of Reaction Mechanisms and Energetics through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the energetics of chemical transformations. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with each step. This information is invaluable for understanding how a reaction proceeds and for predicting its feasibility and rate.

For N-benzoyl amino acids, computational approaches can be used to study a variety of reactions, including their synthesis and degradation. For example, the formation of the amide bond between a benzoic acid derivative and an amino acid can be modeled to understand the reaction pathway and the factors that influence its efficiency. scielo.org.mx

A study on prebiotic amino acid synthesis utilized density functional theory to investigate a proposed mechanism involving the reaction of α-keto acids with dinucleotide species. nih.gov This research demonstrates how computational analysis can be used to assess the plausibility of a hypothesized reaction pathway by calculating the free energy profiles of the intermediates and transition states. nih.gov The calculations can reveal key interactions that stabilize transition states and drive the reaction forward. nih.gov

In the context of this compound, computational methods could be employed to predict its metabolic fate or its reactivity in various chemical environments. For instance, the susceptibility of the amide bond to hydrolysis or the reactivity of the aromatic ring could be investigated by calculating the activation barriers for these processes. These predictions can guide experimental studies and provide a molecular-level understanding of the compound's chemical behavior.

The energetics of different reaction pathways can be compared to determine the most likely mechanism. For example, in radical scavenging reactions, different mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) can be computationally evaluated by comparing their respective reaction enthalpies and activation energies. mdpi.com

In Silico Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov For N-benzoyl amino acids and their analogues, molecular docking can provide valuable insights into their potential biological targets and the key interactions that govern their binding affinity.

The general process of molecular docking involves placing the ligand in the active site of the receptor and then using a scoring function to evaluate the "goodness of fit" of different binding poses. The scoring function takes into account various factors, including electrostatic interactions, hydrogen bonds, van der Waals forces, and the desolvation penalty upon binding. The pose with the best score is predicted to be the most stable binding mode.

Studies have successfully used molecular docking to investigate the interactions of N-benzoyl amino acid derivatives with various biological targets. For example, derivatives of N-benzoyl-L-tyrosine have been studied for their anti-diabetic activity by docking them into the peroxisome proliferator-activated receptor-γ (PPAR-γ). researchgate.net In another study, N-benzoyl amino acid analogues were designed and evaluated as inhibitors of DNA Methyl Transferases (DNMTs), with molecular docking used to rationalize the observed structure-activity relationships. nih.gov Similarly, N-benzoyl amino acid derivatives have been docked into the active site of fungal chitinase (B1577495) to predict their binding affinities and guide the development of new antifungal agents. scielo.org.mxscielo.org.mx

The results of molecular docking studies can be used to generate hypotheses about which functional groups on the ligand are most important for binding. For instance, the benzoyl group might engage in π-π stacking interactions with aromatic residues in the active site, while the carboxylic acid and amide groups can form hydrogen bonds with polar residues. For this compound, docking studies could predict how the O-methyl and alpha-methyl groups influence its binding to a particular target, either by providing favorable hydrophobic interactions or by causing steric clashes that reduce binding affinity.

Below is an interactive data table summarizing the results from a molecular docking study of N-benzoyl amino acid derivatives against fungal chitinase.

CompoundStructureBinding Energy (kcal/mol)
N-Benzoyl-L-valine methyl esterBenzoyl group attached to L-valine methyl ester-7.5
N-(4-methylbenzoyl)-L-valine methyl ester4-methylbenzoyl group attached to L-valine methyl ester-8.0
N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester2,4,6-trimethylbenzoyl group attached to L-valine methyl ester-8.4
N-Benzoyl-L-tryptophan methyl esterBenzoyl group attached to L-tryptophan methyl ester-8.9
N-(4-nitrobenzoyl)-L-tryptophan methyl ester4-nitrobenzoyl group attached to L-tryptophan methyl ester-9.3

This data illustrates how modifications to the benzoyl group and the amino acid side chain can influence the predicted binding affinity.

Mechanistic Biological Applications of N Benzoyl O,alpha Dimethyl Dl Tyrosine Derivatives in Research

Enzyme Substrate Design and Kinetic Analysis

The specific structural features of N-benzoyl-tyrosine derivatives make them excellent tools for studying proteolytic enzymes, particularly serine proteases. The benzoyl group at the N-terminus and the tyrosine side chain mimic the natural recognition motifs for these enzymes, allowing for detailed investigations into their catalytic functions.

N-benzoyl-tyrosine esters, such as N-benzoyl-L-tyrosine ethyl ester (BTEE) and N-benzoyl-L-tyrosine thiobenzyl ester, are widely used as specific substrates for serine proteases like α-chymotrypsin and subtilisin BPN'. nih.govsigmaaldrich.comsigmaaldrich.com The specificity of these substrates arises from the bulky aromatic side chain of the tyrosine residue, which fits well into the hydrophobic S1 binding pocket of these enzymes. For instance, α-chymotrypsin readily hydrolyzes the ester bond of BTEE, a reaction that can be monitored spectrophotometrically to determine enzyme activity. sigmaaldrich.comresearchgate.net

The N-benzoyl group contributes to the substrate's affinity for the enzyme's active site, while the ester linkage provides a convenient target for hydrolysis. The use of thioester derivatives, such as N-benzoyl-L-tyrosine thiobenzyl ester, offers an alternative method for assaying protease activity, often with high sensitivity. nih.gov The hydrolysis of these substrates by serine proteases has been instrumental in characterizing the substrate specificity and catalytic efficiency of these enzymes.

The study of enzyme kinetics using N-benzoyl-tyrosine derivatives provides valuable insights into the catalytic mechanisms of proteases. By measuring the Michaelis-Menten kinetic parameters, namely the catalytic constant (k_cat) and the Michaelis constant (K_M), researchers can quantify the efficiency and affinity of enzyme-substrate interactions.

For the hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester by α-chymotrypsin, an apparent K_M of 0.02 mM and a k_cat of 37 s⁻¹ have been reported. nih.gov In contrast, the hydrolysis of the same substrate by subtilisin BPN' exhibited a higher K_M of 7 mM and a significantly larger k_cat of 126 s⁻¹. nih.gov These data indicate that while α-chymotrypsin has a higher affinity for this substrate (lower K_M), subtilisin BPN' can process it more rapidly once bound (higher k_cat). Such kinetic analyses are crucial for understanding the differences in the active site architecture and catalytic strategies of various enzymes. Furthermore, mathematical models have been developed to determine the kinetic constants for the synthesis of dipeptides like N-benzoyl-L-tyrosine-L-argininamide using immobilized α-chymotrypsin, with N-benzoyl-L-tyrosine ethyl ester as the acyl donor. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester

Enzyme Apparent K_M (mM) k_cat (s⁻¹)
α-Chymotrypsin 0.02 37
Subtilisin BPN' 7 126

N-benzoyl-tyrosine derivatives have also been employed to study enzymatic reactions in non-conventional environments, such as reverse micelles. Reverse micelles are nanometer-sized water droplets dispersed in an organic solvent, stabilized by surfactants. sci-hub.se These systems can encapsulate enzymes and provide a unique microenvironment to study their function under conditions of limited water. nih.govtaylorfrancis.com

A study on the hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide (Bz-Try-pNA) by α-chymotrypsin in AOT/n-heptane reverse micelles containing a mixture of water and dimethyl sulfoxide (B87167) (DMSO) revealed interesting interfacial effects on enzymatic activity. nih.gov The results showed that the Michaelis-Menten mechanism remains valid in these systems and that the enzymatic reaction occurs at the interface of the reverse micelle. nih.gov Encapsulation within the reverse micelles protected the enzyme from the inactivating effects of DMSO, allowing it to retain catalytic activity even at DMSO concentrations that would normally denature it in a homogeneous aqueous solution. nih.gov This highlights the potential of using such systems to carry out enzymatic reactions with water-insoluble substrates.

Development of Peptidomimetics and Conformational Analogues

The structural framework of N-benzoyl-tyrosine derivatives serves as a valuable starting point for the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov

Tyrosine and its derivatives are frequently incorporated into peptidomimetic designs due to the important role of the tyrosine side chain in molecular recognition and biological activity. nih.govyoutube.com The phenolic hydroxyl group can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. Modifications to the tyrosine scaffold, such as those present in N-Benzoyl-O,alpha-dimethyl-DL-tyrosine, can introduce conformational constraints and alter the electronic properties of the molecule, leading to changes in biological activity.

The design of peptidomimetics often involves replacing or modifying specific amino acid residues in a peptide sequence to achieve a desired therapeutic effect. nih.gov The incorporation of non-natural amino acids like N-benzoyl-tyrosine derivatives can lead to novel structures with altered receptor binding affinities and selectivities. For instance, cross-linked tyrosine derivatives have been developed for applications in studying diseases like Alzheimer's. unimelb.edu.au

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. researchgate.net While specific SAR studies on this compound are not extensively documented in publicly available literature, the general principles of SAR can be applied to this class of compounds.

By synthesizing and evaluating a series of analogs with variations in the N-benzoyl substituent, the methylation pattern on the oxygen and alpha-carbon, and the stereochemistry, researchers can probe the structural requirements for a particular biological target. This systematic approach allows for the optimization of potency, selectivity, and pharmacokinetic properties. The insights gained from such studies are crucial for the rational design of more effective and safer therapeutic agents.

Strategies for Mimicking Bioactive Conformations and Enhancing Stability in Peptide Analogues

The inherent instability of peptides presents a significant hurdle in their development as therapeutic agents. alliedacademies.org Peptides are susceptible to degradation by proteases and can undergo conformational changes that lead to a loss of biological activity. alliedacademies.orgnih.gov Consequently, a primary focus of peptide drug design is to develop strategies that enhance stability while preserving or improving the bioactive conformation—the specific three-dimensional shape required for receptor binding. nih.gov The modification of natural amino acids is a cornerstone of this effort.

Several strategies are employed to improve the stability of peptide analogues. alliedacademies.org Chemical modifications, including the introduction of unnatural amino acids, alterations to the peptide backbone, and cyclization, are effective methods for increasing resistance to enzymatic degradation. researchgate.netnih.gov For instance, replacing natural L-amino acids with their D-enantiomers can make peptides resistant to proteolysis. nih.gov Cyclization, which can involve linking the N- and C-termini, reduces conformational flexibility and shields vulnerable peptide bonds from exopeptidases, significantly enhancing metabolic stability. alliedacademies.orgnih.gov

The incorporation of structurally complex and modified amino acids, such as N-benzoyl-tyrosine derivatives, serves to constrain the peptide's conformation. This pre-organization can mimic the bound state of the native peptide, leading to higher receptor affinity. Furthermore, the dynamics of the peptide, including the reorientational mobility of amino acid side chains, are critical for biological activity. nih.gov Studies on tyrosine and model peptides have shown that intramolecular motions can be shielded from solvent friction, while global peptide movements can be restricted by a surrounding matrix, indicating that specific modifications can control peptide dynamics and stability. nih.gov These modifications aim to create peptide analogues that are not only more stable but also possess superior biological activity by locking them into a bioactive shape. researchgate.net

Research into Enzyme Inhibitor Mechanisms

Aldose reductase is the first enzyme in the polyol pathway, which converts glucose to sorbitol. wikipedia.org Under the high glucose conditions of diabetes, increased activity of this enzyme in insulin-insensitive tissues can lead to an accumulation of sorbitol, causing osmotic damage and contributing to diabetic complications like neuropathy and retinopathy. wikipedia.org Therefore, aldose reductase inhibitors (ARIs) are a therapeutic strategy for managing these complications. wikipedia.orgopenmedicinalchemistryjournal.com

A number of N-benzoyl amino acids have been synthesized and evaluated as inhibitors of aldose reductase. nih.govnih.gov Studies comparing N-benzoyl amino acids with the isosteric N-(phenylsulfonyl) amino acids revealed that while their kinetic mechanisms of inhibition are similar, there are significant differences in their structure-inhibition relationships. nih.gov For example, N-phenyl substitution in the N-benzoyl series leads to a significant increase in inhibitory activity, an effect not observed with similar substitutions in the N-(phenylsulfonyl) series. nih.gov

These differences in inhibitory trends are suggested to result from the effect of substituents on the molecule's preferred conformation in solution. nih.gov Proton NMR analysis of N-benzoylsarcosines showed that they exist as a mixture of rotamers (conformational isomers) in solution. nih.gov In contrast, N-benzoyl-N-phenylglycines were found to exist exclusively in the trans rotameric conformation. nih.gov This suggests that the N-benzoyl group and its substituents have a profound effect on the conformational equilibrium of the inhibitor. This conformational preference, in turn, influences how the inhibitor binds to the enzyme, thereby affecting its inhibitory potency. nih.gov These findings highlight the importance of considering conformational effects in the design and analysis of enzyme inhibitors. nih.gov

Data Tables

Table 1: Activity of N-(2-Benzoylphenyl)-L-tyrosine Derivatives as PPARγ Agonists Data extracted from scientific literature detailing in vitro potency.

Compound Modification PPARγ pKi PPARγ pEC50 Reference
Compound 2 2-(5-methyl-2-phenyloxazol-4-yl)ethoxy side chain 8.94 9.47 nih.gov, acs.org
Compound 16 Phenyl ring of phenyloxazole replaced with 4-pyridyl group 8.85 8.74 nih.gov, acs.org

| Compound 24 | Phenyl ring of phenyloxazole replaced with 4-methylpiperazine | 8.66 | 8.89 | nih.gov, acs.org |

Table 2: Activity of Tyrosine-Based P2X7 Receptor Antagonists Data showing inhibitory concentration (IC50) from functional assays.

Compound Structure/Modification Assay IC50 Reference
A-740003 N/A BzATP-evoked Ca2+ influx (human P2X7) 40 nM nih.gov
A-740003 N/A BzATP-evoked Ca2+ influx (rat P2X7) 18 nM nih.gov
Compound 2g Analogue of initial hit YO-PRO 1 dye uptake 1.31 µM nih.gov
GP-25 Indeno(1,2-b)pyridine derivative Yo-Pro1 dye uptake (human P2X7) 8.7 µM frontiersin.org

| GP-25 | Indeno(1,2-b)pyridine derivative | Yo-Pro1 dye uptake (rat P2X7) | 24.4 µM | frontiersin.org |

Advanced Analytical Techniques in the Research of N Benzoyl O,alpha Dimethyl Dl Tyrosine

Spectrophotometric Assays for Continuous Reaction Monitoring in Enzyme Kinetics

Spectrophotometric assays are a cornerstone of enzyme kinetics, offering a continuous and non-invasive method to monitor the progress of a reaction in real-time. This is particularly valuable when studying the enzymatic hydrolysis of N-benzoyl-tyrosine derivatives. The core principle involves an enzyme-catalyzed reaction that results in a product with different light-absorbing properties than the substrate. By monitoring the change in absorbance at a specific wavelength, researchers can precisely calculate the reaction rate.

In studies involving the hydrolysis of N-benzoyl-tyrosine analogues, such as N-benzoyl-L-tyrosine p-nitroanilide (Bz-Try-pNA) by the enzyme α-chymotrypsin, UV-vis spectroscopy is employed to track the reaction. nih.gov The enzymatic cleavage of the amide bond releases the chromogenic product p-nitroanilide, which absorbs light at a different wavelength than the substrate. This change allows for the direct measurement of the hydrolysis rate. nih.gov

This continuous monitoring is essential for determining fundamental kinetic parameters that describe the efficiency and mechanism of an enzyme. The data generated from these assays are used to fit the Michaelis-Menten model, a fundamental equation of enzyme kinetics. nih.gov This allows for the calculation of:

K_M (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an indicator of the affinity between the enzyme and the substrate.

k_cat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate.

Research has shown that these parameters can be reliably evaluated for the hydrolysis of N-benzoyl-tyrosine derivatives under various conditions, confirming the validity of the Michaelis-Menten mechanism for these reactions. nih.gov The ability to obtain these precise kinetic data is crucial for understanding how environmental factors, such as solvent composition, influence enzyme activity. nih.gov

Table 1: Application of Spectrophotometry in Enzyme Kinetics for N-Benzoyl-Tyrosine Derivatives

Parameter Description Role of Spectrophotometry
Reaction Rate The speed at which substrate is converted to product. Continuously measures the increase in product concentration by tracking changes in absorbance over time.
K_M Michaelis-Menten constant; indicates enzyme-substrate affinity. Data on reaction rates at various substrate concentrations are used to calculate K_M.
k_cat Catalytic constant; the turnover number of the enzyme. Determined from the maximum reaction rate (V_max) when the enzyme is saturated with the substrate.

Dynamic Light Scattering (DLS) for Characterization of Micellar Systems in Biochemical Research

Dynamic Light Scattering (DLS) is a powerful non-invasive technique used to determine the size distribution profile of small particles in suspension, making it indispensable for the study of micellar and reverse micellar (RM) systems in biochemical research. nih.govnih.gov These self-assembling colloidal structures are often used as nanoreactors to encapsulate enzymes and substrates, creating unique microenvironments for biochemical reactions. nih.gov The size, stability, and uniformity of these micelles are critical to their function, and DLS provides the necessary characterization.

In research involving N-benzoyl-tyrosine derivatives, RMs composed of surfactants like 1,4-bis-2-ethylhexylsulfosuccinate (AOT) in a solvent like n-heptane are used to host enzymatic hydrolysis reactions. nih.gov DLS is employed to assess the formation and characteristics of these RMs. The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. Analysis of these fluctuations yields the diffusion coefficient, which can then be used to calculate the hydrodynamic radius (R_H) of the particles via the Stokes-Einstein equation.

The key parameters obtained from DLS analysis include:

Polydispersity Index (PDI): A measure of the heterogeneity of particle sizes in the sample. A low PDI value indicates a monodisperse or uniform population of micelles, which is often desirable for controlled kinetic studies.

For instance, DLS has been successfully used to confirm the formation of DMSO-water/AOT/heptane RMs and to study how their properties change with varying compositions. nih.gov This characterization is crucial because the size and structure of the micelle dictate the properties of the encapsulated water pool and the interface where enzymatic reactions often occur. nih.gov By ensuring the integrity and desired size of the micellar system, researchers can obtain reliable and reproducible results from their biochemical assays. nih.govnih.gov

Table 2: DLS Parameters for Characterizing Micellar Systems

DLS Parameter Description Importance in Biochemical Research
Hydrodynamic Radius (R_H) The radius of a hypothetical hard sphere that diffuses at the same rate as the micelle. Determines the size of the nanoreactor, which influences reactant concentration and enzyme conformation.
Polydispersity Index (PDI) A dimensionless measure of the width of the particle size distribution. Indicates the uniformity of the micellar population; low PDI is crucial for consistent reaction conditions.

| Scattered Light Intensity | The amount of light scattered by the particles in the sample. | Can be used to monitor micelle formation and aggregation as a function of surfactant concentration. |

Integration of Analytical Chemistry into Process Development and Optimization in Academic Settings

In academic research, analytical chemistry is not a final, isolated step but an integral component of the entire lifecycle of a chemical compound, from synthesis to application. The development and optimization of synthetic routes for N-benzoyl-tyrosine derivatives rely heavily on a diverse array of analytical techniques to guide the process, ensure product quality, and maximize efficiency. ijirset.comgoogle.com

Process Development: The initial synthesis of a target molecule often involves exploring different reaction pathways and conditions. Analytical methods are crucial for evaluating the success of these explorations. For example, in efforts to develop a more efficient, "green" synthesis of N-benzoyl derivatives of amino acids, researchers might use a catalyst like polyethylene (B3416737) glycol (PEG-400). ijirset.com Throughout this process, techniques like High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction's progress and determine the conversion yield. google.com By analyzing aliquots of the reaction mixture over time, chemists can optimize parameters such as temperature, reaction time, and catalyst concentration to achieve the highest possible yield and purity, while minimizing the formation of byproducts. ijirset.com

Optimization and Characterization: Once a synthetic route is established, analytical chemistry is essential for structural verification and purity assessment. This is a critical optimization step to ensure the compound meets the required specifications for subsequent biological or biochemical studies. A combination of powerful analytical tools is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the precise molecular structure of the synthesized N-benzoyl-tyrosine derivative, confirming that the benzoyl group is attached correctly and that other functional groups remain intact. scielo.org.mx

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the compound, confirming its elemental composition. scielo.org.mx

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups (e.g., amides, carboxylic acids, esters) within the molecule, providing further structural confirmation. ijirset.com

Chromatography (HPLC & Column Chromatography): These techniques are used to purify the final product by separating it from any unreacted starting materials or byproducts. google.com HPLC is also the standard method for determining the final purity of the compound. google.com

This integrated analytical approach ensures that the synthesis of compounds like N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is not a matter of trial and error but a scientifically guided process of development and optimization, leading to a well-characterized molecule ready for further research.

Table 3: Role of Analytical Techniques in Synthesis and Optimization

Analytical Technique Application in Process Development & Optimization Reference
High-Performance Liquid Chromatography (HPLC) Monitors reaction progress, determines conversion yield, and assesses final product purity. google.com
Nuclear Magnetic Resonance (NMR) Provides detailed structural elucidation of the synthesized molecule. scielo.org.mx
Mass Spectrometry (MS) Confirms the molecular weight and elemental composition of the product. scielo.org.mx
Infrared (IR) Spectroscopy Verifies the presence of characteristic functional groups. ijirset.com

| Column Chromatography | Purifies the synthesized compound from reaction mixtures. | google.com |

Q & A

Basic: What are the established synthetic routes for N-Benzoyl-O,alpha-dimethyl-DL-tyrosine, and what key reaction parameters influence yield?

Answer:
The synthesis typically involves sequential benzoylation and methylation of tyrosine derivatives. Key steps include:

  • Benzoylation : Reacting tyrosine with benzoyl chloride under alkaline conditions (e.g., NaOH) to protect the amino group.
  • Methylation : Using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to modify the hydroxyl and alpha positions.
    Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (50–70°C for methylation), and stoichiometric ratios to minimize by-products. Impurities such as incomplete methylation or over-alkylation are common, requiring purification via column chromatography .

Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as per catalog standards) .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR peaks for benzoyl (δ 7.4–7.6 ppm), methyl (δ 1.2–1.5 ppm), and tyrosine backbone signals .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (theoretical: ~353.4 g/mol) and detect trace impurities .

Advanced: What challenges arise in resolving the enantiomers of this compound, and what chiral separation techniques are effective?

Answer:
The DL-racemic mixture complicates biological activity studies. Effective strategies include:

  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases. Resolution factors (Rs > 1.5) require optimization of flow rates and column temperature .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer, though substrate specificity must be validated .

Advanced: How do O-methyl and benzoyl groups impact solubility and bioavailability in in vitro assays?

Answer:

  • Solubility : The hydrophobic benzoyl and methyl groups reduce aqueous solubility. Use DMSO (≤0.1% v/v) for stock solutions, with confirmation via dynamic light scattering to avoid aggregation .
  • Bioavailability : LogP calculations (estimated ~2.8) suggest moderate membrane permeability. Parallel Artificial Membrane Permeability Assays (PAMPA) can validate transport efficiency .

Advanced: What analytical strategies detect trace impurities in this compound during stability studies?

Answer:

  • UPLC-MS/MS : Detect degradation products (e.g., de-methylated or hydrolyzed derivatives) with a limit of detection (LOD) < 0.1%.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or acidic/alkaline conditions to identify labile functional groups. Quantify impurities against USP/EP standards .

Basic: What are the optimal storage conditions to maintain stability in laboratory settings?

Answer:

  • Temperature : Store at 4°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Humidity Control : Use desiccants (silica gel) to avoid moisture-induced degradation. Monitor via Karl Fischer titration for water content (<0.5% w/w) .

Advanced: How can researchers design experiments to elucidate metabolic pathways in cellular models?

Answer:

  • Radiolabeling : Incorporate ¹⁴C or ³H isotopes at the benzoyl or methyl groups for tracking.
  • LC-MS Metabolomics : Profile metabolites in cell lysates using high-resolution Orbitrap systems. Identify phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) .

Advanced: What are common sources of variability in pharmacological data, and how can they be mitigated?

Answer:

  • Batch Variability : Use certified reference standards (e.g., TRC B122000) to calibrate assays .
  • Purity Discrepancies : Validate commercial batches via orthogonal methods (HPLC + NMR) before use.
  • Solvent Artifacts : Pre-screen DMSO for peroxides if used in cell-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.